4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride
Overview
Description
4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO2S and a molecular weight of 243.71 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group and a cyanopropan-2-yl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.Physical And Chemical Properties Analysis
4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
Research on sulfonyl chloride derivatives, such as 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride, has led to the synthesis and characterization of various compounds with potential applications in material science and pharmaceuticals. For example, Sarojini et al. (2012) synthesized a sulfonamide compound through the reaction of 4-methyl benzene sulfonyl chloride, highlighting the use of sulfonyl chloride derivatives in creating complex molecules with specific structural and electronic properties, which were analyzed using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis (Sarojini et al., 2012).
Catalytic Applications
Laidlaw et al. (2002) explored the sulfonylation of substituted benzenes using Zn-exchanged zeolites, demonstrating the catalytic potential of sulfonyl chloride derivatives in organic synthesis. This work indicates that compounds like 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride could be used to enhance selectivity and yield in sulfonylation reactions, with zinc-exchanged zeolites showing significant activity compared to their proton forms (Laidlaw et al., 2002).
Pharmaceutical Research
In pharmaceutical research, compounds derived from 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride have been synthesized and evaluated for their biological activities. Harish et al. (2014) synthesized a series of thiadiazole derivatives from a related compound and assessed their anticonvulsant activity, highlighting the potential of sulfonyl chloride derivatives in developing new therapeutic agents (Harish et al., 2014).
Novel Compounds and Reactions
The research also extends to the development of new compounds and reaction mechanisms involving sulfonyl chloride derivatives. For instance, Zhou et al. (2021) presented a visible light photocatalyzed cascade sulfonylation/cyclization reaction, which underscores the utility of these compounds in innovative synthetic pathways for constructing complex molecular architectures with broad applications (Zhou et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-(2-cyanopropan-2-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSXSHFKAPNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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